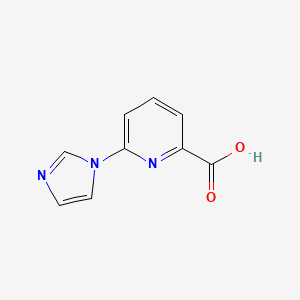

6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-imidazol-1-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEGTYZDIZZFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N2C=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a key building block for various functional molecules. This guide provides a comprehensive overview of a robust synthetic strategy for this target molecule. The proposed synthesis is grounded in well-established chemical principles, primarily involving a nucleophilic aromatic substitution to form the crucial carbon-nitrogen bond between the pyridine and imidazole rings, followed by ester hydrolysis. This document details the underlying chemical logic, provides step-by-step experimental protocols, and outlines a self-validating system for product characterization, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Imidazole-Pyridine Scaffold

The conjugation of imidazole and pyridine rings creates a scaffold with a unique electronic and steric profile, making it a privileged structure in drug discovery and a versatile ligand in coordination chemistry. The imidazole moiety, an essential component of the amino acid histidine, is known to participate in crucial biological interactions, including enzymatic catalysis and metal ion coordination.[1] The pyridine-2-carboxylic acid fragment is a well-known chelating agent. The combination of these two heterocycles in this compound results in a molecule with potential applications as a therapeutic agent and as a ligand for the development of novel metal complexes.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic approach. The primary disconnection is at the C-N bond between the pyridine and imidazole rings. This leads to two key synthons: a 6-halopyridine-2-carboxylic acid derivative and imidazole. To avoid potential side reactions with the carboxylic acid group during the coupling reaction, it is strategically advantageous to protect it as an ester. The ester can then be hydrolyzed in the final step to yield the desired product.

Based on this analysis, a two-step synthetic pathway is proposed:

-

C-N Bond Formation: A nucleophilic aromatic substitution reaction between a methyl 6-halopicolinate (e.g., methyl 6-chloropicolinate) and imidazole. This can be achieved through a copper-catalyzed Ullmann-type condensation or a palladium-catalyzed Buchwald-Hartwig amination.[2][3][4]

-

Ester Hydrolysis: Saponification of the resulting methyl 6-(1H-imidazol-1-yl)picolinate to the final carboxylic acid.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthetic Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound. The protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and characterizing intermediates and the final product.

Synthesis of Methyl 6-(1H-imidazol-1-yl)picolinate (Intermediate)

The formation of the C-N bond is the cornerstone of this synthesis. Both Ullmann-type and Buchwald-Hartwig couplings are viable options. The Ullmann condensation is often preferred for its lower cost, while the Buchwald-Hartwig amination can offer milder reaction conditions and broader substrate scope.[2][3] Here, we present a protocol based on the Ullmann condensation, which is a robust and widely used method for this type of transformation.[4]

Reaction Scheme:

Experimental Protocol:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-chloropicolinate (1.0 eq), imidazole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of 0.5 M with respect to the methyl 6-chloropicolinate.

-

Flush the flask with an inert gas (e.g., nitrogen or argon) and heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford methyl 6-(1H-imidazol-1-yl)picolinate as a solid.

Rationale for Experimental Choices:

-

Catalyst System: Copper(I) iodide is a common and effective catalyst for Ullmann-type couplings. L-proline acts as a ligand that stabilizes the copper catalyst and facilitates the reaction.[5]

-

Base: Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate imidazole, forming the nucleophile.

-

Solvent: DMSO is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the high temperatures often required for Ullmann condensations.

-

Purification: Column chromatography is a standard and effective method for purifying the intermediate ester.

Synthesis of this compound (Final Product)

The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is a standard saponification reaction.

Reaction Scheme:

Experimental Protocol:

-

Dissolve methyl 6-(1H-imidazol-1-yl)picolinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (1.5 eq) to the solution and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and carefully acidify to a pH of approximately 3-4 with 1 M hydrochloric acid. A precipitate should form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Rationale for Experimental Choices:

-

Base: Lithium hydroxide is a strong base that effectively hydrolyzes the ester.

-

Solvent System: The THF/water mixture ensures the solubility of both the ester starting material and the hydroxide reagent.

-

Work-up: Acidification to the isoelectric point of the amino acid-like product protonates the carboxylate and precipitates the neutral carboxylic acid, allowing for easy isolation.

Self-Validating System: Product Characterization

To ensure the identity and purity of the synthesized compounds, a comprehensive characterization is essential.

| Analysis | Intermediate: Methyl 6-(1H-imidazol-1-yl)picolinate | Final Product: this compound |

| ¹H NMR | Expected signals for the pyridine and imidazole protons, as well as a singlet for the methyl ester protons. | Disappearance of the methyl ester singlet and potential downfield shift of the pyridine protons. |

| ¹³C NMR | Signals corresponding to the carbons of the pyridine and imidazole rings, and the ester carbonyl and methyl carbons. | Disappearance of the methyl carbon signal and a shift in the carbonyl carbon signal. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₁₀H₉N₃O₂. | Molecular ion peak corresponding to the calculated mass of C₉H₇N₃O₂. |

| FT-IR | Characteristic C=O stretch of the ester. | Broad O-H stretch of the carboxylic acid and a C=O stretch at a slightly different wavenumber than the ester. |

| Melting Point | A sharp melting point is indicative of high purity. | A sharp melting point indicates a pure compound. |

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving a copper-catalyzed Ullmann condensation followed by ester hydrolysis. The provided protocols, grounded in established synthetic methodologies, offer a clear and reproducible pathway for obtaining this valuable compound. The emphasis on a self-validating system through rigorous characterization ensures the scientific integrity of the final product, making it suitable for further research and development in medicinal chemistry and materials science.

References

-

Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies - Semantic Scholar. (2016, November 20). Retrieved from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Retrieved from [Link]

-

Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. Retrieved from [Link]

-

Alishala, A., et al. (2024). Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole. ResearchGate. Retrieved from [Link]

-

Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC. (n.d.). Retrieved from [Link]

-

Nagy, E., et al. (2020). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 25(21), 5036. Retrieved from [Link]

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC. (n.d.). Retrieved from [Link]

-

Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine | Request PDF - ResearchGate. Retrieved from [Link]

-

6-(1h-imidazol-1-yl)pyridine-3-carboxylic acid - PubChemLite. Retrieved from [Link]

-

Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience - RSC Publishing. Retrieved from [Link]

-

Ullmann Reaction - Organic Chemistry Portal. Retrieved from [Link]

-

Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PubMed. (2019, July 16). Retrieved from [Link]

-

N-Picolinicamides as ligands in Ullman type C-O coupling reactions - ResearchGate. Retrieved from [Link]

-

Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - NIH. (2019, July 16). Retrieved from [Link]

-

Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. Retrieved from [Link]

-

Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. Retrieved from [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. (n.d.). Retrieved from [Link]

-

Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF - ResearchGate. Retrieved from [Link]

-

A Novel Three-Component One-Pot Synthesis of 1 H -Imidazol-4-yl-pyridines. (2005, August 10). Retrieved from [Link]

Sources

- 1. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - 6-(1h-imidazol-1-yl)pyridine-3-carboxylic acid (C9H7N3O2) [pubchemlite.lcsb.uni.lu]

6-(1H-Imidazol-1-yl)pyridine-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Introduction

The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular scaffolds that offer unique pharmacological profiles. Within this context, nitrogen-containing heterocyclic compounds have emerged as a particularly fruitful area of research, owing to their diverse biological activities and amenability to synthetic modification. Among these, the pyridine carboxylic acid framework is a well-established pharmacophore found in numerous therapeutic agents.[1] The strategic incorporation of an imidazole moiety onto this scaffold gives rise to 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid, a compound of significant interest for researchers in medicinal chemistry and drug development.

This technical guide provides an in-depth exploration of the chemical properties, synthesis, and potential applications of this compound. Drawing upon data from analogous structures and established synthetic methodologies, this document aims to equip researchers and scientists with the foundational knowledge required to effectively utilize this promising molecule in their drug discovery endeavors. The imidazo[1,2-a]pyridine scaffold, a related structural class, is recognized as a privileged structure in medicinal chemistry, with several commercial drugs to its name, highlighting the therapeutic potential of such nitrogen-rich heterocyclic systems.[2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O₂ | ChemScene[3] |

| Molecular Weight | 189.17 g/mol | ChemScene[3] |

| CAS Number | 1083402-25-8 | ChemScene[3] |

| Topological Polar Surface Area (TPSA) | 68.01 Ų | ChemScene[3] |

| Predicted LogP | 0.9655 | ChemScene[3] |

| Hydrogen Bond Donors | 1 | ChemScene[3] |

| Hydrogen Bond Acceptors | 4 | ChemScene[3] |

| Rotatable Bonds | 2 | ChemScene[3] |

| Physical Form | Solid (predicted) | --- |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | --- |

| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5, while the imidazole ring will have a pKa around 6-7. | --- |

Synthesis of this compound

The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is well-precedented for the synthesis of related imidazolyl-substituted pyridines.[4] The proposed synthetic pathway involves the reaction of a suitable 6-halopyridine-2-carboxylic acid derivative with imidazole.

Proposed Synthetic Protocol

Step 1: Synthesis of a 6-Halopyridine-2-carboxylic Acid Ester

The starting material, 6-chloropicolinic acid, is first esterified to protect the carboxylic acid functionality and to improve solubility in organic solvents for the subsequent substitution reaction.

-

Materials: 6-chloropicolinic acid, methanol (or ethanol), sulfuric acid (catalytic amount).

-

Procedure:

-

Suspend 6-chloropicolinic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl 6-chloropicolinate.

-

Step 2: Nucleophilic Aromatic Substitution with Imidazole

The methyl 6-chloropicolinate is then reacted with imidazole in the presence of a base to yield the desired product.

-

Materials: Methyl 6-chloropicolinate, imidazole, a suitable base (e.g., potassium carbonate, sodium hydride), and a high-boiling point aprotic solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).

-

Procedure:

-

To a solution of imidazole in DMF, add potassium carbonate.

-

Add methyl 6-chloropicolinate to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain methyl 6-(1H-imidazol-1-yl)pyridine-2-carboxylate.

-

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

-

Materials: Methyl 6-(1H-imidazol-1-yl)pyridine-2-carboxylate, a base (e.g., lithium hydroxide or sodium hydroxide), a mixture of water and a co-solvent like methanol or tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the ester in a mixture of THF and water.

-

Add an aqueous solution of lithium hydroxide.

-

Stir the mixture at room temperature for 2-4 hours.

-

After the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 4-5 to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

-

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Analysis (Predicted)

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a synthesized compound. Based on the structure of this compound, the following spectral data can be predicted.

-

1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and imidazole rings. The pyridine protons will likely appear as doublets and triplets in the aromatic region (δ 7.5-8.5 ppm). The imidazole protons will appear as singlets or doublets, also in the aromatic region (δ 7.0-8.0 ppm). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

-

13C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 160 ppm). The aromatic carbons of the pyridine and imidazole rings will resonate in the range of δ 110-150 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (around 3000 cm⁻¹). A sharp, strong absorption for the C=O stretch of the carboxylic acid will be present around 1700 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (189.17 g/mol ).

Potential Applications and Mechanism of Action

The structural motif of this compound suggests a high potential for biological activity. The broader class of imidazo[1,2-a]pyridines and related structures are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6]

The presence of the pyridine-2-carboxylic acid moiety is significant, as this scaffold is a known metal chelator and can interact with the active sites of various metalloenzymes. For instance, pyridine carboxylic acid derivatives have been explored as inhibitors of enzymes like methionine aminopeptidases (MetAPs).[7]

A plausible mechanism of action for this compound could involve the inhibition of a key enzyme in a pathogenic organism or a cancer cell line. The imidazole and pyridine rings can engage in π-π stacking and hydrogen bonding interactions within a protein's active site, while the carboxylic acid group can chelate a metal cofactor or form a salt bridge with a basic amino acid residue.

Caption: Hypothetical mechanism of action for this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Protocol:

-

Prepare a stock solution of the compound in DMSO or methanol (1 mg/mL).

-

Dilute the stock solution with the initial mobile phase composition.

-

Inject the sample onto the equilibrated HPLC system.

-

Run the gradient program to elute the compound.

-

Analyze the resulting chromatogram for the peak purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Experiments: 1H NMR, 13C NMR, and 2D experiments like COSY and HSQC if necessary for full structural assignment.

-

Protocol:

-

Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire the 1H NMR spectrum.

-

Acquire the 13C NMR spectrum.

-

Process and analyze the spectra to confirm the expected chemical shifts, multiplicities, and integration values.

-

Conclusion

This compound represents a compelling scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high potential for biological activity. This technical guide provides a solid starting point for researchers interested in exploring the medicinal chemistry of this promising molecule. Further investigation into its synthesis optimization, biological screening, and structure-activity relationships is warranted to fully elucidate its therapeutic potential.

References

-

Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

-

Ferreira, L. A. P., et al. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

-

Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. [Link]

-

Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

-

Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

-

El-Sayed, W. A., et al. (2015). Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. Molecules. [Link]

-

Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. MDPI. [Link]

-

Al-Lami, N. M., et al. (2023). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]

-

Abdel-Aziz, A. A.-M., et al. (2014). Synthesis and biological evaluation of new pyridines containing imidazole moiety as antimicrobial and anticancer agents. Turkish Journal of Chemistry. [Link]

-

Al-Masoudi, N. A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules. [Link]

-

Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

-

Reddy, M. R., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. [Link]

-

¹H and ¹³C NMR chemical shifts of 6a. ResearchGate. [Link]

-

6-(1h-imidazol-1-yl)pyridine-3-carboxylic acid. PubChem. [Link]

-

Pyridine‐ and Imidazoledicarboxylates of Zinc: Hydrothermal Synthesis, Structure, and Properties. ResearchGate. [Link]

-

Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. [Link]

-

One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][5][8]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. PubMed Central. [Link]

-

Kadir, M. A., et al. (2019). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief. [Link]

-

Imidazo(1,2-a)pyridine-6-carboxylic acid. PubChem. [Link]

-

Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. PubMed Central. [Link]

Sources

- 1. bio-conferences.org [bio-conferences.org]

- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]

Spectroscopic Profile of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid: A Guide for Researchers

An In-Depth Technical Guide

Abstract

Molecular Structure and Isomeric Considerations

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid consists of a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 6-position with an imidazol-1-yl group. The systematic numbering for spectroscopic assignment is crucial and is presented below.

Figure 1: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. The analysis below predicts the ¹H and ¹³C NMR spectra in a common deuterated solvent, DMSO-d₆, which is suitable for solubilizing the polar carboxylic acid functionality.

Experimental Protocol: NMR Data Acquisition

A robust methodology is critical for obtaining high-quality, reproducible NMR data.

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.

-

Instrumentation: Transfer the solution to a standard 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.

-

Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-2048 scans (or more, depending on concentration), relaxation delay of 2 seconds, spectral width of ~220 ppm.

-

Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

-

-

Structural Confirmation (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Predicted ¹H NMR Spectrum & Interpretation

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and imidazole rings. The chemical shifts are influenced by the electronic effects of the nitrogen atoms, the carboxylic acid, and the imidazole substituent.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |

| H-4 | 8.20 - 8.35 | Triplet (t) | J(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.0 | The H-4 proton is expected to be a triplet due to coupling with both H-3 and H-5. Its downfield shift is characteristic of pyridine protons[2][3]. |

| H-3 | 8.05 - 8.15 | Doublet (d) | J(H3-H4) ≈ 8.0 | This proton is adjacent to the electron-withdrawing carboxylic acid group and coupled to H-4. |

| H-5 | 7.95 - 8.10 | Doublet (d) | J(H5-H4) ≈ 8.0 | This proton is adjacent to the imidazole-substituted C-6 and is coupled to H-4. |

| H-2' | 8.40 - 8.60 | Singlet (s) | - | The proton at the C-2 position of an N-substituted imidazole is typically deshielded and appears as a sharp singlet[4][5]. |

| H-5' | 7.80 - 7.90 | Singlet (s) | - | The chemical shifts of H-4' and H-5' in N-substituted imidazoles can be close; 2D NMR would be required for unambiguous assignment[4][6]. |

| H-4' | 7.60 - 7.70 | Singlet (s) | - | Experiences a slightly different electronic environment compared to H-5'. |

| COOH | 13.0 - 14.0 | Broad Singlet (br s) | - | The carboxylic acid proton is highly deshielded, acidic, and often appears as a broad signal that can exchange with trace water in the solvent[7]. |

Predicted ¹³C NMR Spectrum & Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule.

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Justification |

| C7 (COOH) | 165.0 - 167.0 | The carbonyl carbon of a carboxylic acid attached to an aromatic ring is typically found in this range[3]. |

| C6 | 151.0 - 153.0 | Aromatic carbon attached to two nitrogen atoms (one in the pyridine ring, one from the imidazole). |

| C2 | 148.0 - 150.0 | Aromatic carbon attached to the ring nitrogen and the carboxylic acid group. |

| C4 | 140.0 - 142.0 | Pyridine C-4 carbon, typically downfield. |

| C2' | 137.0 - 139.0 | The C-2' carbon of the imidazole ring is characteristically deshielded[8]. |

| C5' | 130.0 - 132.0 | Imidazole ring carbon. |

| C3 | 127.0 - 129.0 | Pyridine ring carbon adjacent to the carboxylic acid. |

| C5 | 122.0 - 124.0 | Pyridine ring carbon adjacent to the imidazole substituent. |

| C4' | 118.0 - 120.0 | Imidazole ring carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation (KBr Pellet): Mix ~1-2 mg of the compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Sample Preparation (ATR): Alternatively, for Attenuated Total Reflectance (ATR-IR), place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact. This method requires minimal sample preparation.

-

Data Acquisition: Place the sample (pellet or on the ATR crystal) in the IR spectrometer.

-

Scan Parameters: Collect the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of air (or the empty ATR crystal) should be collected and automatically subtracted.

Expected IR Spectrum & Interpretation

The IR spectrum will be dominated by absorptions from the carboxylic acid and the two aromatic rings.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance | Justification |

| O-H Stretch | 3200 - 2500 | Very Broad | Characteristic of the hydrogen-bonded carboxylic acid O-H stretch[9]. This broadness often obscures the C-H stretches. |

| Aromatic C-H Stretch | 3100 - 3000 | Sharp, Medium | Stretching vibrations of the C-H bonds on the pyridine and imidazole rings. |

| C=O Stretch | 1720 - 1690 | Strong, Sharp | The carbonyl stretch of the carboxylic acid group is a very strong and reliable diagnostic peak[9]. |

| C=N & C=C Stretch | 1600 - 1450 | Multiple, Medium-Strong | Aromatic ring stretching vibrations from both the pyridine and imidazole rings. |

| C-N Stretch | 1350 - 1250 | Medium | Stretching vibration corresponding to the bond between the pyridine and imidazole rings. |

| O-H Bend | 1440 - 1395 & 950-910 | Medium, Broad | In-plane and out-of-plane bending vibrations of the carboxylic acid O-H group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for this type of polar, non-volatile molecule.

Experimental Protocol: LC-MS (ESI) Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water. Further dilute this stock solution to ~1-10 µg/mL for injection.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

-

Chromatography (Optional but recommended): Use a C18 reverse-phase column to purify the sample before it enters the mass spectrometer. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

MS Acquisition:

-

Positive Mode ([M+H]⁺): The addition of a proton is expected. The mobile phase should be acidic (e.g., with formic acid) to promote protonation.

-

Negative Mode ([M-H]⁻): The loss of the acidic carboxylic proton is expected. The mobile phase should be basic to facilitate deprotonation.

-

Acquire full scan data to identify the molecular ion.

-

Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.

-

Expected Mass Spectrum & Fragmentation

The compound has a molecular formula of C₉H₇N₃O₂ and a monoisotopic mass of 189.0538 Da.

-

Positive Ion Mode (ESI+): The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 190.0616 .

-

Negative Ion Mode (ESI-): The primary ion will be the deprotonated molecule, [M-H]⁻, at m/z 188.0460 .

Predicted Fragmentation Pathway (MS/MS of [M+H]⁺):

A primary and highly favorable fragmentation pathway involves the loss of carbon dioxide from the carboxylic acid group.

Figure 2: Plausible MS/MS fragmentation pathway for the [M+H]⁺ ion.

Interpretation of Fragmentation:

-

Loss of CO₂ (Decarboxylation): The most common fragmentation for protonated carboxylic acids is the neutral loss of CO₂ (44 Da), leading to a prominent fragment ion at m/z 146.07 [10]. This corresponds to the 6-(1H-imidazol-1-yl)pyridine ion.

-

Loss of H₂O: A loss of water (18 Da) is also possible, resulting in a fragment at m/z 172.05 .

-

Further Fragmentation: The m/z 146 fragment may undergo further fragmentation, such as the cleavage of the imidazole ring, leading to smaller ions.

Comprehensive Analytical Workflow

The synergy of these three spectroscopic techniques provides a self-validating system for the structural confirmation of this compound.

Figure 3: Integrated workflow for the spectroscopic characterization of the title compound.

References

- Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. (2017).

- 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned.

- Aqueous infrared studies of the pyridine carboxylic acids. (1988).

- H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

- FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample.

- Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. (2017).

- Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst.

- 6-Methyl-2-pyridinecarboxylic acid(934-60-1) 1H NMR spectrum. ChemicalBook.

- 1-Methylimidazole(616-47-7) 13C NMR spectrum. ChemicalBook.

- Mass Spectrometry - Fragmentation P

- Pyridine-2,6-dicarboxylic acid(499-83-2) 1H NMR spectrum. ChemicalBook.

- 2-Picolinic acid(98-98-6) 1H NMR spectrum. ChemicalBook.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed.

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridine-2,6-dicarboxylic acid(499-83-2) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Picolinic acid(98-98-6) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Methyl-2-pyridinecarboxylic acid(934-60-1) 1H NMR spectrum [chemicalbook.com]

- 8. 1-Methylimidazole(616-47-7) 13C NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid: A Guide for Drug Development Professionals

An In-depth Technical Guide

Abstract

6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid (CAS No. 1083402-25-8) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, often serving as a key building block or fragment in the synthesis of pharmacologically active agents.[1][2] Its unique molecular architecture, featuring both acidic (carboxylic acid) and basic (imidazole, pyridine) moieties, defines it as an amphoteric substance. This dual nature dictates a complex solubility profile that is highly dependent on the physicochemical properties of the solvent system, particularly pH. Understanding and accurately characterizing the solubility of this compound is a critical prerequisite for successful drug development, influencing everything from early-stage screening assays to final formulation strategies.[3][4][5] This guide provides a comprehensive technical overview of the theoretical principles governing its solubility, detailed, field-proven protocols for its experimental determination, and guidance on data interpretation for researchers, chemists, and formulation scientists.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility behavior of any compound is fundamentally rooted in its molecular structure. This compound possesses distinct functional groups that dictate its interactions with various solvents.

-

Molecular Formula: C₉H₇N₃O₂[1]

-

Molecular Weight: 189.17 g/mol [1]

-

Key Functional Groups:

-

Carboxylic Acid (-COOH): An acidic group that can donate a proton to become a negatively charged carboxylate (-COO⁻) in neutral to basic conditions.

-

Pyridine Ring: A weakly basic nitrogen heterocycle that can be protonated to form a pyridinium cation in acidic conditions.

-

Imidazole Ring: An amphiprotic heterocycle containing both a weakly acidic N-H proton and a weakly basic nitrogen atom, allowing it to act as either a proton donor or acceptor.

-

This combination of acidic and basic centers makes the molecule amphoteric, meaning its net charge and, consequently, its aqueous solubility are profoundly influenced by pH.[6][7] In aqueous media, the molecule can exist in multiple ionization states, including a positively charged cation at low pH, a neutral or zwitterionic species near its isoelectric point, and a negatively charged anion at high pH.

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | 1083402-25-8 [amp.chemicalbook.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. rheolution.com [rheolution.com]

- 6. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Degradation of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the stability and degradation of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid. The methodologies outlined herein are grounded in established principles of pharmaceutical analysis and forced degradation studies, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3]

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a pyridine-2-carboxylic acid scaffold substituted with an imidazole ring. This unique combination of functional groups suggests a complex chemical behavior that warrants a thorough stability assessment. The imidazole ring is an aromatic heterocycle known for its presence in numerous bioactive compounds and pharmaceuticals.[4][5] It is amphoteric, meaning it can act as both a weak acid and a weak base.[6] The pyridine-2-carboxylic acid moiety introduces a chelating functionality and an acidic center. The intrinsic stability of this molecule is a critical parameter in its potential development as a pharmaceutical agent or in other chemical applications. Forced degradation studies are an indispensable tool for elucidating degradation pathways and developing stability-indicating analytical methods.[7][8]

Physicochemical Properties and Their Influence on Stability

A foundational understanding of the molecule's physicochemical properties is paramount before embarking on stability studies. These properties will dictate the design of experiments, the choice of analytical techniques, and the interpretation of results.

Table 1: Key Physicochemical Parameters for this compound

| Property | Predicted/Known Value/Information | Implication for Stability |

| Molecular Formula | C9H7N3O2[9] | Provides the basis for mass spectrometry analysis. |

| Molecular Weight | 189.17 g/mol [9] | Essential for concentration calculations. |

| pKa | Not explicitly found, but can be predicted. The carboxylic acid will have a pKa around 2-4, and the imidazole ring has a pKa of its conjugate acid around 7.[4][6] | The ionization state will be pH-dependent, influencing solubility and reactivity, particularly in hydrolytic degradation. |

| Solubility | Imidazole itself is highly soluble in water.[4][10] The overall solubility will be pH-dependent due to the carboxylic acid and imidazole moieties. | Poor solubility in certain stress condition media may necessitate the use of co-solvents. |

| Hygroscopicity | To be determined experimentally. | Potential for water uptake can influence solid-state stability and promote hydrolysis. |

| Polymorphism | Pyridine-2,6-dicarboxylic acid is known to exhibit polymorphism.[11] The potential for polymorphism in the target molecule should be investigated. | Different polymorphic forms can have different stabilities and dissolution rates. |

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be hypothesized. Forced degradation studies are designed to challenge the molecule under various stress conditions to confirm or refute these potential pathways.

Caption: Potential degradation pathways for this compound under various stress conditions.

Hydrolytic Degradation

The molecule contains amide-like (imidazole attached to pyridine) and carboxylic acid functionalities, which can be susceptible to hydrolysis under acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: Strong acidic conditions could potentially lead to the cleavage of the C-N bond between the pyridine and imidazole rings, although this is generally a stable bond.

-

Base-Catalyzed Hydrolysis: Strong basic conditions might also promote the cleavage of the C-N bond. The carboxylic acid will be deprotonated, which might influence the electron density of the pyridine ring.

Oxidative Degradation

The pyridine ring is susceptible to oxidation, potentially forming an N-oxide. The imidazole ring can also be susceptible to oxidative cleavage. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.[1]

Photodegradation

Aromatic systems like pyridine and imidazole can absorb UV radiation, leading to photolytic degradation. The nature of the degradation products will depend on the wavelength of light and the presence of photosensitizers.

Thermal Degradation

At elevated temperatures, decarboxylation of the pyridine-2-carboxylic acid moiety is a plausible degradation pathway. The overall stability of the molecule in the solid state and in solution at elevated temperatures should be assessed.

Development of a Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating and quantifying the parent molecule from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach.

Initial Method Development

-

Column Selection: A C18 column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The pH of the aqueous phase should be optimized to ensure good peak shape and retention.

-

Detection: A photodiode array (PDA) detector is highly recommended to assess peak purity and to select the optimal wavelength for detection of the parent compound and any degradants.

Method Validation

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the method's ability to resolve the parent peak from all degradation product peaks.

Experimental Protocols for Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the drug substance.[7] This allows for the detection of primary degradation products.

Caption: A typical experimental workflow for forced degradation studies.

Protocol for Acid Hydrolysis

-

Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

-

Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Incubate the solution at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.

-

Dilute the samples to a suitable concentration for HPLC analysis.

Protocol for Base Hydrolysis

-

Follow the same procedure as for acid hydrolysis, but use 0.2 M NaOH instead of HCl.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

Protocol for Oxidative Degradation

-

Prepare a 1 mg/mL solution of the compound.

-

Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H2O2.

-

Store the solution at room temperature, protected from light, and collect samples at various time points.

-

Analyze the samples directly or after appropriate dilution.

Protocol for Thermal Degradation

-

Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C). Analyze the solid at specified time points.

-

Solution State: Prepare a 1 mg/mL solution of the compound in a suitable solvent and incubate at an elevated temperature (e.g., 60°C). Collect and analyze samples at various time points.

Protocol for Photostability

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be stored under the same conditions but protected from light.

-

Analyze the exposed and control samples.

Characterization of Degradation Products

Once significant degradation is observed and the degradation products are separated by the stability-indicating HPLC method, their structures need to be elucidated.

-

LC-MS/MS: Liquid chromatography-mass spectrometry is the primary tool for determining the molecular weights of the degradation products and obtaining fragmentation patterns to aid in structure elucidation.

-

Preparative HPLC and NMR: If a degradation product is present in sufficient quantities, it can be isolated using preparative HPLC, and its structure can be definitively confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation and Interpretation

All quantitative results from the forced degradation studies should be summarized in a clear and concise table.

Table 2: Example Summary of Forced Degradation Results

| Stress Condition | Duration | % Assay of Parent | % of Major Degradant 1 (RT) | % of Major Degradant 2 (RT) | Mass Balance (%) |

| 0.1 M HCl, 60°C | 24 h | 85.2 | 10.5 (5.2 min) | - | 95.7 |

| 0.1 M NaOH, 60°C | 8 h | 90.1 | - | 5.8 (6.1 min) | 95.9 |

| 3% H2O2, RT | 24 h | 88.9 | 8.2 (7.3 min) | - | 97.1 |

| 80°C, Solid | 7 days | 98.5 | 1.1 (5.2 min) | - | 99.6 |

| Photostability (ICH Q1B) | - | 95.3 | 2.5 (8.9 min) | - | 97.8 |

The mass balance should be calculated to ensure that all degradation products are accounted for. A good mass balance (typically >95%) provides confidence in the analytical method.

Conclusion

This guide provides a comprehensive and scientifically rigorous approach to assessing the stability and degradation of this compound. By systematically applying the principles of forced degradation and developing a validated stability-indicating method, researchers can gain a thorough understanding of the molecule's intrinsic stability, identify potential degradation pathways, and establish a sound analytical foundation for further development. The insights gained from these studies are essential for ensuring the quality, safety, and efficacy of any potential product containing this molecule.

References

-

RSC Publishing. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. Available from: [Link]

-

de Oliveira, C. S. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(19), 5877. Available from: [Link]

-

Wikipedia. Imidazole. Available from: [Link]

-

Siwach, A., & Verma, P. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 1-26. Available from: [Link]

-

MedCrave online. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Available from: [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38386-38392. Available from: [Link]

-

Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]

-

Sygnature Discovery. (2023). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

-

SciSpace. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Available from: [Link]

-

Kobarfard, F., et al. (2013). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research, 12(3), 255-265. Available from: [Link]

-

PubChem. 6-(1h-imidazol-1-yl)pyridine-3-carboxylic acid. Available from: [Link]

-

Stole, A., et al. (2007). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 96(12), 3367-3383. Available from: [Link]

-

Urleb, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1359-1372. Available from: [Link]

-

Wielechowska, M., & Zi-Bińska, A. (2018). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 23(11), 2772. Available from: [Link]

-

Hovione. (2016). Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

-

Higashi, T., et al. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 809-818. Available from: [Link]

-

Motherwell, W. D. S., et al. (2002). Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons. CrystEngComm, 4(90), 534-540. Available from: [Link]

-

PubChem. 6-(1h-imidazol-1-yl)pyridin-3-amine. Available from: [Link]

-

PubChem. Sodium;6-(1H-imidazol-5-yl)pyridine-2-carboxylate. Available from: [Link]

-

ResearchGate. (2024). Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole (BBP). Available from: [Link]

Sources

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. onyxipca.com [onyxipca.com]

- 3. scispace.com [scispace.com]

- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Imidazole - Wikipedia [en.wikipedia.org]

- 7. biomedres.us [biomedres.us]

- 8. ajrconline.org [ajrconline.org]

- 9. PubChemLite - 6-(1h-imidazol-1-yl)pyridine-3-carboxylic acid (C9H7N3O2) [pubchemlite.lcsb.uni.lu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Unveiling the Therapeutic Potential of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid: A Privileged Scaffold Approach

An In-Depth Technical Guide

Abstract

The convergence of privileged scaffolds in medicinal chemistry offers a rational pathway to novel therapeutic agents. This guide dissects the potential biological activities of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid, a molecule that strategically combines the imidazole and pyridine-2-carboxylic acid moieties. Both parent structures are cornerstones in numerous FDA-approved drugs and are actively explored in modern drug discovery.[1][2][3] Based on extensive structure-activity relationship (SAR) data from analogous compounds, this document outlines the primary therapeutic hypotheses for this molecule, focusing on its potential as an anticancer agent—primarily through the inhibition of the critical immunoregulatory enzyme Indoleamine 2,3-dioxygenase (IDO1)—and as a novel antimicrobial agent. We provide detailed mechanistic rationales, validated experimental protocols for investigation, and a forward-looking perspective on its developmental trajectory.

Molecular Architecture and Rationale

The structure of this compound presents a compelling case for significant biological activity. It is built upon two key pharmacophores:

-

The Imidazole Ring: A five-membered aromatic heterocycle renowned for its ability to engage in hydrogen bonding and, critically, to coordinate with metal ions in enzyme active sites.[1] Its presence is a hallmark of numerous antifungal, anticancer, and anti-inflammatory agents.[4][5]

-

The Pyridine-2-carboxylic Acid Scaffold: This structure provides a rigid, planar framework that is a common feature in inhibitors of various enzymes.[3][6] The carboxylic acid group offers a key point for polar interactions and can be crucial for binding to target proteins, while the pyridine nitrogen influences the molecule's electronic properties and solubility.[2][3]

The strategic placement of the imidazole at the 6-position of the pyridine ring creates a distinct chemical entity poised for specific and potent biological interactions. This guide will explore its most promising therapeutic avenues.

Primary Therapeutic Hypothesis: Anticancer Immuno-Oncology Agent via IDO1 Inhibition

The most compelling potential application for this compound is in cancer immunotherapy as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).

Scientific Rationale and Mechanism of Action

IDO1 is a heme-containing enzyme that has emerged as a critical target in oncology.[7] It catalyzes the rate-limiting step in the degradation of the essential amino acid L-tryptophan into kynurenine.[8] In the tumor microenvironment, overexpression of IDO1 by cancer cells or immune cells leads to two key immunosuppressive effects:

-

Tryptophan Depletion: Starves tryptophan-dependent effector T-cells, leading to their anergy and apoptosis.

-

Kynurenine Accumulation: Promotes the differentiation and activity of regulatory T-cells (Tregs), which actively suppress the anti-tumor immune response.

By inhibiting IDO1, the tumor's primary shield against immune surveillance can be dismantled, restoring the ability of the host's immune system to recognize and attack cancer cells.

The imidazole moiety is a classical heme-binding group.[9] Compounds like 4-phenylimidazole are known to inhibit IDO1 by coordinating with the heme iron atom in the enzyme's active site, displacing oxygen and preventing the catalytic cycle.[9] We hypothesize that the imidazole ring of this compound will similarly bind to the IDO1 heme iron, while the pyridine-carboxylic acid portion provides a rigid scaffold for optimizing interactions with the surrounding active site residues, potentially enhancing both potency and selectivity.

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism of IDO1 inhibition.

Caption: Proposed mechanism of IDO1 inhibition to restore anti-tumor immunity.

Experimental Protocol: Cell-Based IDO1 Inhibition Assay

This protocol provides a self-validating system for assessing the compound's ability to inhibit IDO1 in a cellular context.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against interferon-gamma (IFN-γ) induced IDO1 activity in HeLa cells.

Materials:

-

HeLa human cervical cancer cells

-

DMEM media with 10% FBS, 1% Penicillin-Streptomycin

-

Recombinant human IFN-γ

-

Test Compound: this compound

-

Reference Compound: Epacadostat (INCB024360)[10]

-

Trichloroacetic acid (TCA)

-

Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Step-by-Step Methodology:

-

Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound and reference compound in DMSO. Create a series of 2x final concentrations by serial dilution in DMEM.

-

Cell Treatment: Remove media from cells. Add 100 µL of fresh media containing the test/reference compound at various concentrations (e.g., 0.1 nM to 100 µM). Include "vehicle control" wells with DMSO at the highest concentration used.

-

IDO1 Induction: Immediately add 100 µL of media containing IFN-γ to a final concentration of 100 ng/mL to all wells except the "unstimulated control" wells. Add media without IFN-γ to the unstimulated wells.

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

-

Kynurenine Measurement:

-

Transfer 100 µL of supernatant from each well to a new 96-well plate.

-

Add 50 µL of 30% (w/v) TCA to each well to precipitate proteins. Centrifuge the plate at 800 x g for 10 minutes.

-

Transfer 100 µL of the protein-free supernatant to a third 96-well plate.

-

Add 100 µL of Ehrlich's Reagent to each well and incubate at room temperature for 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 492 nm. The absorbance is directly proportional to the kynurenine concentration.

-

Data Analysis:

-

Subtract the background absorbance from the unstimulated control wells.

-

Normalize the data with the vehicle control (IFN-γ stimulated, no inhibitor) representing 100% activity and the unstimulated control representing 0% activity.

-

Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Causality and Validation:

-

IFN-γ Induction: This step is critical as it mimics the pro-inflammatory conditions that upregulate IDO1 expression in the tumor microenvironment.

-

Controls: The use of unstimulated (no IFN-γ) and vehicle (stimulated, no inhibitor) controls provides the necessary baseline and maximum signal, ensuring the observed effect is due to specific IDO1 inhibition.

-

Reference Compound: Comparing the results to a known clinical-stage IDO1 inhibitor like Epacadostat validates the assay's sensitivity and provides a benchmark for the test compound's potency.[10]

Anticipated Data Presentation

Quantitative results from the IDO1 inhibition assay would be summarized as follows:

| Compound | IDO1 Cellular IC50 (nM) |

| This compound | Hypothetical Value |

| Epacadostat (Reference)[10] | 7.1 - 72 |

Secondary Therapeutic Hypotheses: Alternative Anticancer & Antimicrobial Activities

While IDO1 inhibition is the primary hypothesis, the structural motifs of the molecule suggest other potential biological activities.

Anticancer Activity via Cell Cycle Arrest

Rationale: Phenyl-pyridine-2-carboxylic acid derivatives have been identified as potent inhibitors of cancer cell proliferation by inducing cell cycle arrest, typically in the G2/M phase, followed by apoptosis.[11] The rigid planar structure is well-suited to intercalate into DNA or bind to key cell cycle regulatory proteins.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Treatment: Seed a human cancer cell line (e.g., MDA-MB-231 breast cancer) in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (PI) (50 µg/mL). Incubate in the dark for 30 minutes.

-

Analysis: Analyze the cell population on a flow cytometer. PI fluorescence intensity is proportional to DNA content, allowing for quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak relative to the vehicle control would indicate cell cycle arrest.

Caption: Experimental workflow for cell cycle analysis via flow cytometry.

Antimicrobial Activity via Metal Chelation

Rationale: Pyridine carboxylic acids and related compounds are known to possess antimicrobial properties.[12][13] A key mechanism for such molecules is the chelation of essential metal ions (e.g., Fe²⁺, Zn²⁺, Cu²⁺) that are critical cofactors for bacterial enzymes involved in respiration and metabolism.[14] The nitrogen atoms of both the pyridine and imidazole rings, combined with the carboxylic acid's oxygen atoms, create a potential tridentate or tetradentate ligand capable of sequestering these metal ions, leading to bacterial growth inhibition.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation: Perform serial two-fold dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of a bacterial strain (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) to a final concentration of 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Summary and Future Directions

This compound is a molecule designed with intent, leveraging two of medicinal chemistry's most productive scaffolds. The primary hypothesis points towards a significant potential role in immuno-oncology as a novel IDO1 inhibitor. This is strongly supported by the known heme-binding capability of the imidazole moiety. Secondary avenues, including direct cytotoxicity via cell cycle arrest and broad-spectrum antimicrobial activity, are also highly plausible and warrant investigation.

The logical next steps in a drug discovery program for this compound would be:

-

Synthesis and In Vitro Validation: Synthesize the compound and perform the outlined in vitro assays (IDO1 inhibition, cell proliferation, MIC) to confirm the primary and secondary hypotheses.

-

Selectivity Profiling: Assess inhibitory activity against other heme-containing enzymes (e.g., TDO, Cytochrome P450s) to establish a selectivity window and de-risk potential off-target effects.

-

In Vivo Efficacy Studies: If potent and selective IDO1 inhibition is confirmed, advance the compound to syngeneic mouse tumor models (e.g., CT26 or B16-F10) to evaluate its ability to inhibit tumor growth, both as a monotherapy and in combination with checkpoint inhibitors (e.g., anti-PD-1).

-

ADME/Tox Profiling: Conduct preliminary studies to assess metabolic stability, solubility, and potential toxicities.

This molecule represents a rational starting point for the development of a next-generation therapeutic agent. The foundational science supporting its design is robust, and the experimental pathways to validate its potential are clear and well-established.

References

- Vertex AI Search. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.

- MDPI. (2024). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity.

- PubMed. (2015). Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents.

- International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.

- PubMed Central. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery.

- ResearchGate. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives.

- ACS Publications. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry.

- PubMed. (2014). Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors.

- Journal of Pharmaceutical Research International. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.

- PMC. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction.

- PMC. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

- PMC. (n.d.). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.

- RSC Publishing. (2019). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. MedChemComm.

- ACS Publications. (2021). Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors.

- PubMed. (n.d.). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells.

- PubMed. (2023). Imidazo[2,1-b]thiazole based indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor: Structure based design, synthesis, bio-evaluation and docking studies.

- ACS Publications. (n.d.). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors.

- PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

- PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

- MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities.

- PubMed. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.

- PubMed. (n.d.). Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus for the Attenuation of In Vivo Dental Biofilm.

- PubMed. (2001). Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp.

- PubMed. (n.d.). Inhibitors of type I MetAPs containing pyridine-2-carboxylic acid thiazol-2-ylamide. Part 1: SAR studies on the determination of the key scaffold.

- PMC. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition.

- PubMed. (2023). Imidazole-pyridine hybrids as potent anti-cancer agents.

- ResearchGate. (2016). Crystal structure studies and antimicrobial activities of transition metal complexes of pyridine-2,6-dicarboxylic acid and imidazole containing water clusters.

Sources

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus for the Attenuation of In Vivo Dental Biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Deployment of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic Acid in Modern Drug Discovery: A Technical Guide for Researchers

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient and rational approach to identifying novel lead compounds. This guide provides an in-depth technical exploration of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid, a heterocyclic compound poised for significant utility as a molecular fragment. We will dissect its physicochemical properties in the context of the "Rule of Three," propose a detailed synthetic pathway, and present a comprehensive workflow for its application in a typical FBDD campaign—from initial screening by advanced biophysical techniques to strategies for hit-to-lead evolution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage high-potential fragments for tackling challenging biological targets.

Introduction: The Philosophy of Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-complexity molecules, known as fragments, against a biological target.[1] Unlike the larger, more complex molecules used in high-throughput screening (HTS), fragments (typically with a molecular weight under 300 Da) are more likely to form high-quality, efficient interactions with a protein's binding sites.[1][2] This approach allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.[3]

The core principle of FBDD is that the binding energy of a larger drug molecule can be considered the sum of the binding energies of its constituent fragments.[2] By identifying weakly binding fragments (with affinities typically in the micromolar to millimolar range) and then optimizing them, it is possible to build potent, drug-like molecules in a rational, structure-guided manner.[4]

A key guideline in FBDD is the "Rule of Three" , which provides a set of criteria for ideal fragments:

-

Molecular Weight (MW): ≤ 300 Da

-

Calculated LogP (cLogP): ≤ 3

-

Hydrogen Bond Donors (HBD): ≤ 3

-

Hydrogen Bond Acceptors (HBA): ≤ 3

Adherence to these guidelines increases the probability that a fragment will have favorable properties for development into an orally bioavailable drug.

The Fragment Spotlight: this compound